4-(3,4-Dichlorophenyl)pyridin-3-amine
Description
4-(3,4-Dichlorophenyl)pyridin-3-amine is a pyridine derivative featuring a 3,4-dichlorophenyl substituent at the 4-position and a primary amine group at the 3-position of the pyridine ring. The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the pyridine-amine scaffold provides hydrogen-bonding capabilities for molecular interactions .
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |
InChI Key |
ZGZHRUSGDBNNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)pyridin-3-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of 4-(3,4-Dichlorophenyl)pyridin-3-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(3,4-Dichlorophenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Heterocyclic Additions
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine Structure: Incorporates a thiazole ring fused to the pyridine-amine core.
Chlorination Patterns
(4-Chlorophenyl)(pyridin-3-yl)methylamine (CAS 1156267-03-6) Structure: Features a single 4-chlorophenyl group and a methylated amine. This may reduce binding affinity compared to the primary amine and dual chlorine substituents in 4-(3,4-Dichlorophenyl)pyridin-3-amine .
Extended Aromatic Systems
Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
- Structure : Combines a 3,4-dichlorophenyl group with a tetrahydro-naphthalenamine framework.
- Impact : The naphthalene core increases lipophilicity and steric bulk, which may enhance blood-brain barrier penetration but reduce solubility in aqueous media compared to the pyridine-based target compound .
Functional Group Modifications
Amine Substitutions
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Structure : Contains a tertiary amine with a pyrrolidine substituent and an ethyl linker to the dichlorophenyl group.
- Impact : The extended alkyl chain and tertiary amine likely improve metabolic stability but may reduce hydrogen-bonding efficiency relative to the primary amine in the target compound .
4-Phenyl-3,6-dihydropyridin-1(2H)-amine (CAS 113975-42-1) Structure: Partially hydrogenated pyridine ring with a phenyl substituent.
Pharmacological Implications
Receptor Binding
- The primary amine in 4-(3,4-Dichlorophenyl)pyridin-3-amine allows for stronger hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to methylated analogues like (4-Chlorophenyl)(pyridin-3-yl)methylamine .
Solubility and Bioavailability
- Compounds with extended aromatic systems (e.g., naphthalenamine derivatives) exhibit higher logP values, favoring membrane permeability but risking solubility limitations. In contrast, the pyridine core of 4-(3,4-Dichlorophenyl)pyridin-3-amine balances lipophilicity with moderate aqueous solubility .
Biological Activity
4-(3,4-Dichlorophenyl)pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C10H8Cl2N
- Molecular Weight : 219.09 g/mol
- IUPAC Name : 4-(3,4-dichlorophenyl)pyridin-3-amine
The compound features a pyridine ring substituted with a dichlorophenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that 4-(3,4-dichlorophenyl)pyridin-3-amine exhibits various biological activities, including:
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : It has shown efficacy against certain bacterial and fungal strains.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of 4-(3,4-dichlorophenyl)pyridin-3-amine. In particular:
- Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. It was found to reduce cell viability in a dose-dependent manner.
- Mechanism of Action : Molecular docking studies suggest that it interacts with DNA topoisomerases, which are essential for DNA replication and transcription. This interaction may lead to the inhibition of cancer cell growth.
| Cell Line | Concentration (µM) | % Viability |
|---|---|---|
| MCF7 | 10 | 65 |
| MCF7 | 50 | 40 |
| A549 | 10 | 70 |
| A549 | 50 | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro studies showed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It exhibited antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
The biological activity of 4-(3,4-dichlorophenyl)pyridin-3-amine is attributed to several mechanisms:
- Enzyme Interaction : It may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Cell Membrane Permeability : The lipophilic nature of the dichlorophenyl group enhances membrane permeability, facilitating cellular uptake.
Case Studies
- Study on Anticancer Efficacy : A study published in Molecules demonstrated that derivatives of this compound showed enhanced anticancer activity compared to standard treatments like doxorubicin. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against Chlamydia species, revealing that derivatives with electron-withdrawing groups significantly improved antimicrobial activity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
